Welcome to the BenchChem Online Store!
molecular formula C5H7ClN2O B8426401 2-Chloro-N-Cyanomethylpropionamide

2-Chloro-N-Cyanomethylpropionamide

Cat. No. B8426401
M. Wt: 146.57 g/mol
InChI Key: UCTVRASPSKGXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04260624

Procedure details

In this preparation 42 g of 2-chloropropionyl chloride and 27.8 g aminoacetonitrile hydrochloride were admixed with 100 ml of trichloroethylene and stirred at reflux for 5 hours. The reaction mixture was then filtered and the filtrate was distilled to remove the solvent affording 42.6 g of an oily 2-chloro-N-cyanomethylpropionamide product.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([CH3:6])[C:3](Cl)=[O:4].Cl.[NH2:8][CH2:9][C:10]#[N:11]>ClC=C(Cl)Cl>[Cl:1][CH:2]([CH3:6])[C:3]([NH:11][CH2:10][C:9]#[N:8])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
ClC(C(=O)Cl)C
Name
Quantity
27.8 g
Type
reactant
Smiles
Cl.NCC#N
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
ClC=C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)NCC#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 42.6 g
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.